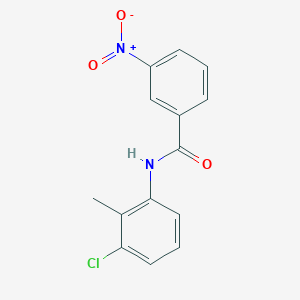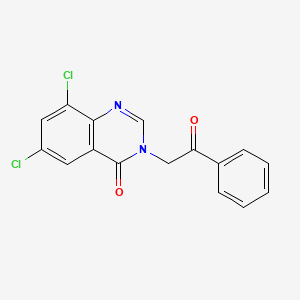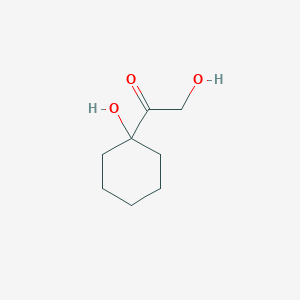
2-morpholinoethyl N-(4-methoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.326 g/mol It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 4-methoxyphenyl isocyanate with 2-morpholinoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxyphenyl isocyanate+2-Morpholinoethanol→2-Morpholinoethyl N-(4-methoxyphenyl)carbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product. Additionally, industrial production may incorporate advanced analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for quality control.
化学反应分析
Types of Reactions
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinoethyl group or the methoxyphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methoxyphenyl)carbamate derivatives, while reduction can produce amine derivatives.
科学研究应用
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-morpholinoethyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloroethyl N-(4-methoxyphenyl)carbamate
- 2-Naphthyl N-(4-methoxyphenyl)carbamate
- 4-Methoxyphenyl N-(2-chlorophenyl)carbamate
- 2-Isopropylphenyl N-(4-methoxyphenyl)carbamate
Uniqueness
2-Morpholinoethyl N-(4-methoxyphenyl)carbamate is unique due to its specific combination of the morpholinoethyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
CAS 编号 |
123162-06-1 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16/h2-5H,6-11H2,1H3,(H,15,17) |
InChI 键 |
VJZPZOCLBPTCDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)


